![molecular formula C10H8N4 B3331408 7H-Pyrrolo[2,3-h]quinazolin-2-amine CAS No. 827607-96-5](/img/structure/B3331408.png)
7H-Pyrrolo[2,3-h]quinazolin-2-amine
Description
7H-Pyrrolo[2,3-h]quinazolin-2-amine is an organic compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-h]quinazolin-2-amine and its derivatives has been a subject of interest in various studies . For instance, one study designed and synthesized three kinds of quinazoline derivatives and five kinds of pyrrolo [3,2-d]pyrimidine derivatives targeting TLR7 .Molecular Structure Analysis
The molecular formula of 7H-Pyrrolo[2,3-h]quinazolin-2-amine is C10H8N4. Its molecular weight is 184.20 g/mol. More detailed structural information can be obtained from resources like the RCSB Protein Data Bank .properties
IUPAC Name |
7H-pyrrolo[2,3-h]quinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-13-5-6-1-2-8-7(3-4-12-8)9(6)14-10/h1-5,12H,(H2,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRMHAIXFSDMKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C3=NC(=NC=C31)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738610 | |
Record name | 7H-Pyrrolo[2,3-h]quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-h]quinazolin-2-amine | |
CAS RN |
827607-96-5 | |
Record name | 7H-Pyrrolo[2,3-h]quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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